4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c19-20-18(23)16-6-8-17(9-7-16)26(24,25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14,19H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRFDKHBVRRDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide is a synthetic compound that has gained attention in pharmaceutical research due to its unique structural properties and potential biological activities. The compound features a sulfonyl group linked to a benzohydrazide moiety, which is known for its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide has been investigated across various studies, revealing multiple pharmacological properties:
- Antiviral Activity : Preliminary studies have shown that derivatives of benzylpiperazine exhibit antiviral properties against Zika virus (ZIKV). For instance, compounds similar to 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide were evaluated for their cytopathic effect (CPE) reduction in ZIKV-infected cells, demonstrating significant antiviral activity at micromolar concentrations .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as laccase, which plays a role in various biochemical processes. Structure–activity relationship (SAR) analyses indicated that modifications to the hydrazide structure could enhance inhibitory potency .
- Anticancer Potential : Research has indicated that hydrazone derivatives related to benzohydrazides may possess anticancer properties by modulating key signaling pathways involved in tumor progression. The sulfonamide group is hypothesized to interact with target proteins, influencing their activity .
The mechanism by which 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide exerts its biological effects involves several pathways:
- Receptor Binding : The sulfonyl group facilitates strong hydrogen bonding and electrostatic interactions with target receptors or enzymes, modulating their activity.
- Inhibition of Pathways : By inhibiting key enzymes such as laccase, the compound can disrupt biochemical pathways critical for pathogen survival or cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific modifications to the hydrazide and piperazine moieties can significantly impact the biological activity of the compound. For example:
| Modification Type | Effect on Activity |
|---|---|
| Alkyl Substitution | Increased potency against ZIKV |
| Hydroxyl Group | Enhanced enzyme inhibition |
| Aromatic Rings | Improved binding affinity |
Case Studies
Several case studies highlight the biological relevance of 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide:
- Antiviral Efficacy Against ZIKV : A study demonstrated that specific analogs reduced viral replication and protein expression in infected cells, indicating potential therapeutic applications against viral infections .
- Inhibition of Laccase : Research findings showed that certain derivatives exhibited micromolar inhibition constants () against laccase, suggesting a competitive inhibition mechanism that could be leveraged for agricultural applications .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that compounds derived from benzohydrazides could induce apoptosis and inhibit cell growth through modulation of apoptotic pathways .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of benzohydrazide derivatives, including 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide. These compounds have been evaluated for their effectiveness against various cancer cell lines.
Case Studies and Findings
- In vitro Studies : A study published in The Pharma Innovation Journal evaluated the cytotoxic effects of synthesized benzohydrazides against human colon cancer cell lines (HCT116) and breast cancer cell lines (MCF7). The compound demonstrated significant potency with an IC50 value indicating effective inhibition of cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide | HCT116 | 37.71 |
| Other derivatives | MCF7 | 19 |
Antimicrobial Activity
The antimicrobial efficacy of 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide has also been investigated. Various derivatives have shown promising results against a range of microorganisms.
Research Insights
- Microbial Testing : Compounds were tested against five different microbial strains, revealing that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
| Compound | Microorganism | MIC (µM/ml) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 1.62 |
| Derivative B | Escherichia coli | 2.00 |
Antiviral Properties
The antiviral potential of benzohydrazides has been explored, particularly against HIV strains.
Key Findings
- In vitro Evaluation : One study reported that specific derivatives exhibited antiviral activity superior to standard treatments like nevirapine, with IC50 values significantly lower than the standard drug .
| Compound | Virus Strain | IC50 (µg/cm³) |
|---|---|---|
| Compound X | HIV-2 ROD | 1.0 |
| Nevirapine | HIV-2 ROD | 4.0 |
Miscellaneous Biological Activities
In addition to the aforementioned applications, benzohydrazides including 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide have been studied for other biological activities such as anticonvulsant and anti-inflammatory effects.
Additional Studies
Research indicates that these compounds may also possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide?
- The compound can be synthesized via sulfonamide coupling. For example, coupling a chlorosulfonyl precursor (e.g., 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid) with N-benzylpiperazine under basic conditions (e.g., triethylamine in anhydrous DMF/DCM) at room temperature, followed by purification via recrystallization or column chromatography . Key characterization involves -NMR (e.g., δH 8.41–7.36 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ at m/z 427.2) .
Q. How is the crystal structure of related benzohydrazide derivatives determined experimentally?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from ethanol), and data collected on a diffractometer (e.g., Bruker APEXII CCD) at low temperatures (100 K) to minimize thermal motion. SHELX programs (SHELXL/SHELXS) are used for structure solution and refinement, with hydrogen atoms treated via mixed independent/constrained refinement . Space group determination (e.g., monoclinic C2/c) and lattice parameters (e.g., a = 24.7018 Å, β = 118.05°) are critical for accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : - and -NMR to confirm functional groups (e.g., benzylpiperazine protons at δH 4.22–2.80 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., M+ at m/z 426.1).
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
Advanced Research Questions
Q. How can lattice energy contributions be quantified for benzohydrazide derivatives?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is used to partition lattice energy into electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) components. For example, in 4-(dimethylamino)benzohydrazide, Eele = 165.3 kJ mol, Edis = 173.9 kJ mol, with hydrogen bonds contributing ~50% to total stabilization . Software like Crystal Explorer 17.5 visualizes interaction energy frameworks .
Q. How should researchers resolve contradictions in crystallographic data refinement?
- Discrepancies in R-factors or H-bond geometries often arise from absorption corrections or H-atom treatment. For example:
- Use multi-scan absorption correction (e.g., AXScale) to address intensity variations .
- Apply Hirshfeld surface analysis to validate non-covalent interactions (e.g., C-H⋯O vs. π-π stacking) .
- Cross-validate with DFT-optimized geometries to resolve ambiguities in torsion angles .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Functional Group Modulation : Replace the benzyl group in the piperazine moiety with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Scaffold Hybridization : Integrate pharmacophores from active analogs (e.g., 2-hydroxy-N'-benzylidene derivatives for antimicrobial activity) .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like Mycobacterium tuberculosis enoyl-ACP reductase .
Methodological Notes
- Crystallography Workflow : Data collection → SHELXS/SHELXD for phase solution → SHELXL for refinement → Mercury/OLEX2 for visualization .
- Lattice Energy Calculation : Use B3LYP/6-31G(d,p) with periodic boundary conditions, followed by energy decomposition via Crystal Explorer .
- Bioactivity Assays : Minimum inhibitory concentration (MIC) testing for antimicrobial activity or MTT assays for cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
